![molecular formula C18H16O8 B14270656 3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid CAS No. 169702-48-1](/img/structure/B14270656.png)
3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a carboxylic acid group, and a dibenzo[b,e][1,4]dioxepine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the dibenzo[b,e][1,4]dioxepine core: This can be achieved through a series of condensation reactions involving phenolic compounds.
Introduction of hydroxyl groups: Hydroxylation reactions are used to introduce hydroxyl groups at specific positions on the aromatic rings.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Functional group modifications: Additional functional groups, such as hydroxymethyl and methyl groups, are introduced through various organic reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl group may produce alcohols.
科学的研究の応用
3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s hydroxyl and carboxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique structure and functional groups may have potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can modulate biological processes, such as oxidative stress and inflammation, by influencing the activity of specific enzymes and signaling pathways.
類似化合物との比較
Similar Compounds
Hypoprotocetraric acid: 3,8-Dihydroxy-1,4,6,9-tetramethyl-11-oxo-11H-dibenzo[b,e][1,4]-dioxepin-7-carboxylic acid.
Protocetraric acid: 4-Formyl-3,8-dihydroxy-9-hydroxymethyl-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-7-carboxylic acid.
Uniqueness
3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of the dibenzo[b,e][1,4]dioxepine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
169702-48-1 |
|---|---|
分子式 |
C18H16O8 |
分子量 |
360.3 g/mol |
IUPAC名 |
3,9-dihydroxy-4-(hydroxymethyl)-1,7,10-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C18H16O8/c1-6-4-10(20)7(2)14-11(6)18(24)26-16-9(5-19)13(21)12(17(22)23)8(3)15(16)25-14/h4,19-21H,5H2,1-3H3,(H,22,23) |
InChIキー |
INMABPVEUVMMPG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


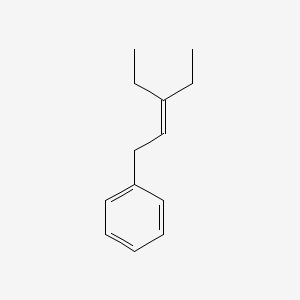
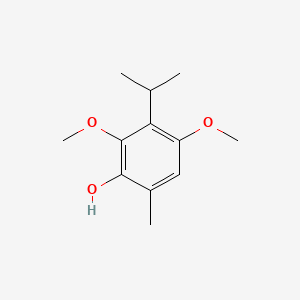

silane](/img/structure/B14270599.png)
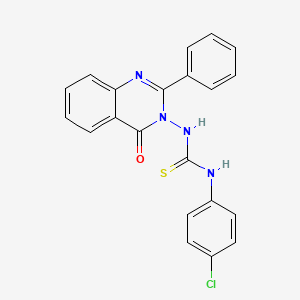
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
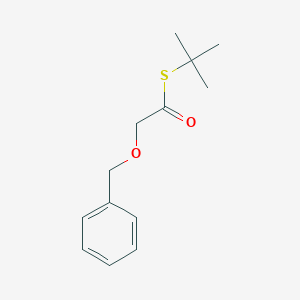
![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)


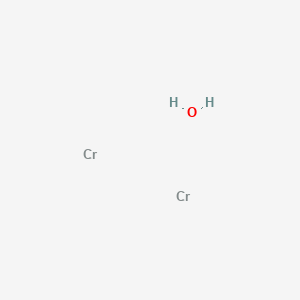
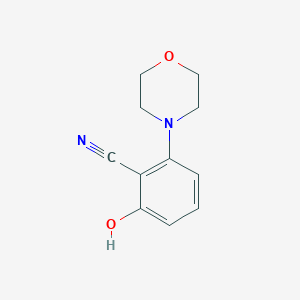
![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
